molecular formula C12H21IO B13325204 1-Cyclobutoxy-1-(iodomethyl)-4-methylcyclohexane

1-Cyclobutoxy-1-(iodomethyl)-4-methylcyclohexane

Cat. No.: B13325204
M. Wt: 308.20 g/mol
InChI Key: SWKBKALFHQMPIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Cyclobutoxy-1-(iodomethyl)-4-methylcyclohexane is an organic compound with the molecular formula C₁₂H₂₁IO. It is characterized by the presence of a cyclobutoxy group, an iodomethyl group, and a methyl group attached to a cyclohexane ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclobutoxy-1-(iodomethyl)-4-methylcyclohexane typically involves the reaction of 1-(iodomethyl)-4-methylcyclohexane with cyclobutanol in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

[ \text{1-(iodomethyl)-4-methylcyclohexane} + \text{cyclobutanol} \rightarrow \text{this compound} ]

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography may be employed to achieve high-quality products.

Chemical Reactions Analysis

Types of Reactions

1-Cyclobutoxy-1-(iodomethyl)-4-methylcyclohexane undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Oxidation Reactions: The compound can undergo oxidation to form corresponding alcohols or ketones.

    Reduction Reactions: Reduction of the iodomethyl group can yield the corresponding methyl derivative.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed under anhydrous conditions.

Major Products Formed

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Alcohols or ketones.

    Reduction: Methyl derivatives.

Scientific Research Applications

1-Cyclobutoxy-1-(iodomethyl)-4-methylcyclohexane has several applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Cyclobutoxy-1-(iodomethyl)-4-methylcyclohexane involves its interaction with specific molecular targets. The iodomethyl group can act as an electrophile, facilitating nucleophilic substitution reactions. The cyclobutoxy group may influence the compound’s reactivity and stability. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-Cyclobutoxy-1-(iodomethyl)-3-methylcyclohexane
  • 1-Cyclobutoxy-1-(iodomethyl)cycloheptane
  • 1-(Cyclobutyloxy)-1-(iodomethyl)-4-propylcyclohexane

Uniqueness

1-Cyclobutoxy-1-(iodomethyl)-4-methylcyclohexane is unique due to the specific arrangement of its functional groups, which imparts distinct chemical properties and reactivity. The presence of the cyclobutoxy group and the iodomethyl group on the cyclohexane ring differentiates it from other similar compounds and influences its behavior in chemical reactions and applications.

Properties

Molecular Formula

C12H21IO

Molecular Weight

308.20 g/mol

IUPAC Name

1-cyclobutyloxy-1-(iodomethyl)-4-methylcyclohexane

InChI

InChI=1S/C12H21IO/c1-10-5-7-12(9-13,8-6-10)14-11-3-2-4-11/h10-11H,2-9H2,1H3

InChI Key

SWKBKALFHQMPIJ-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1)(CI)OC2CCC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.